Product packaging for alpha-Cedrol(Cat. No.:)

alpha-Cedrol

Cat. No.: B10779471
M. Wt: 222.37 g/mol
InChI Key: SVURIXNDRWRAFU-RVLYAHEQSA-N
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Description

Alpha-Cedrol (C15H26O, CAS 77-53-2) is a bicyclic sesquiterpene alcohol characterized by a tricyclic cedrane skeleton and a hydroxyl group at the C-8 position. It is a naturally occurring compound found in essential oils of Chinese Eaglewood (Aquilaria spp.) and Coleus forskohlii . Its (+)-enantiomer is the biologically active form, contributing to its antifungal, antioxidant, and antiviral properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B10779471 alpha-Cedrol

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10?,11?,12?,14-,15?/m0/s1

InChI Key

SVURIXNDRWRAFU-RVLYAHEQSA-N

Isomeric SMILES

CC1CCC2C13CC[C@](C(C3)C2(C)C)(C)O

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O

physical_description

Pale yellow to yellow green solid;  Sweet fruity cedar-like aroma

solubility

Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Cedrol can be synthesized through various methods. One common approach involves the extraction of essential oils from coniferous trees, followed by purification processes such as distillation and chromatography . Another method involves the chemical synthesis of this compound from simpler organic compounds through multi-step reactions, including cyclization and reduction .

Industrial Production Methods

In industrial settings, this compound is typically produced by steam distillation of cedarwood oil, which contains a significant amount of this compound. The distillate is then subjected to further purification to isolate this compound .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

alpha-Cedrol undergoes oxidation at its hydroxyl group to form ketones or aldehydes. For example:

  • Oxidation : Under controlled conditions (e.g., using CrO₃ or other oxidizing agents), cedrol is converted to cedrone (a ketone derivative) or related aldehydes.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces cedrol to dihydrocedrane derivatives, modifying its tricyclic skeleton.

Esterification

The hydroxyl group of this compound reacts with carboxylic acids to form esters, enhancing its utility in fragrance formulations:

  • Example : Reaction with acetic anhydride yields cedryl acetate, a thermally stable ester used in perfumery.

  • Conditions : Acid-catalyzed esterification (e.g., H₂SO₄) at 60–80°C.

Hydroxylation via Biotransformation

Fungal biotransformation introduces hydroxyl groups at specific positions:

  • Neurospora crassa hydroxylates this compound at the C-12 methyl group, producing 12β-hydroxycedrol (confirmed via ¹³C NMR and DEPT spectra) .

  • Key Data :

    SubstrateProductEnzyme SystemYield (%)
    This compound12β-HydroxycedrolNeurospora crassa~45%

Apoptosis-Inducing Biochemical Pathways

While primarily a pharmacological effect, cedrol’s interaction with cellular components involves chemical reactions:

  • Caspase Activation : Cedrol (50–70 µM) triggers cytochrome c release, activating caspase-9 and caspase-3 in Phellinus noxius and human cancer cells .

  • Lipid Raft Disruption : Cedrol redistributes membrane cholesterol/sphingomyelin, increasing ceramide production and inhibiting NADPH oxidase .

Comparison with Similar Compounds

Structural Comparison with Similar Sesquiterpenes

Alpha-Cedrol belongs to the sesquiterpene alcohol class, sharing structural similarities with compounds like beta-Eudesmol and Caryophyllene Oxide , but differing in stereochemistry and functional groups.

Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Natural Sources
This compound C15H26O 222.37 Tricyclic cedrane skeleton, hydroxyl at C-8 Chinese Eaglewood, Coleus forskohlii
Beta-Eudesmol C15H26O 222.37 Eudesmane skeleton, hydroxyl at C-11 Atractylodes lancea, Ginger spp.
Caryophyllene Oxide C15H24O 220.35 Bicyclic caryophyllane, epoxide functional group Clove, Cannabis spp.
Alpha-Onocerol C30H50O2 442.72 Triterpene, hydroxyl and ketone groups Ononis spinosa

Key Differences :

  • Stereochemistry : this compound’s tricyclic cedrane structure distinguishes it from beta-Eudesmol’s eudesmane backbone and Caryophyllene Oxide’s bicyclic caryophyllane .
  • Functional Groups : Caryophyllene Oxide contains an epoxide, while this compound and beta-Eudesmol are alcohols .
  • Molecular Weight: Alpha-Onocerol, a triterpene, is significantly larger (442.72 g/mol) compared to sesquiterpenes like this compound .
Antiviral Activity
  • This compound inhibits HCoV-229E (IC50 = 3.33 µM) but exhibits cytotoxicity (CC50 ≈ IC50), limiting therapeutic use .
  • Beta-Eudesmol shows stronger binding to JAK2/STAT3 pathways (-7.48 kcal/mol binding energy) compared to this compound (-7.47 kcal/mol), with fewer hydrogen bonds, suggesting lower bioavailability .
Antifungal and Antioxidant Properties
  • This compound and Caryophyllene Oxide both exhibit antifungal activity against pathogens like Candida albicans. Caryophyllene Oxide’s efficacy is attributed to membrane disruption via its epoxide group .
Pharmacological Targets
  • This compound and beta-Eudesmol target JAK2/STAT3 and Hedgehog pathways, but beta-Eudesmol’s single hydrogen bond vs. This compound’s two may influence binding stability .

Pharmacological and Toxicological Profiles

Table 2: Pharmacokinetic and Toxicological Data
Compound Binding Energy (kcal/mol) Inhibition Constant (Ki) Toxicity (CC50) Regulatory Status
This compound -7.47 3.33 µM >5,000 mg/kg (dermal) Not classified as hazardous
Beta-Eudesmol -7.48 3.27 µM Limited data Generally recognized as safe (GRAS)
Caryophyllene Oxide N/A N/A Low cytotoxicity Approved for food use (FDA)

Key Notes:

  • Toxicity: this compound’s antiviral use is restricted due to narrow therapeutic windows, though it is non-toxic in topical applications (CC50 >5,000 mg/kg) .

Q & A

Basic Research Questions

Q. How is alpha-Cedrol structurally characterized, and what spectroscopic methods are most effective for its identification?

  • Methodological Answer : this compound (C15H26O, MW 222.37 g/mol) is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS). NMR provides detailed structural information, such as stereochemistry and functional groups, while GC-MS is optimal for purity assessment and volatile compound identification. Infrared (IR) spectroscopy can supplement analysis by identifying hydroxyl and other functional groups. Ensure calibration with reference standards and cross-validate results with spectral databases .

Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?

  • Methodological Answer : this compound should be stored at 4°C in airtight containers to prevent oxidation or degradation. Stability data indicate incompatibility with strong oxidizing agents, which may induce hazardous reactions. For long-term storage, inert atmospheres (e.g., nitrogen) are advised. Regularly monitor samples via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect degradation products .

Q. Which analytical techniques are standard for quantifying this compound in natural product extracts?

  • Methodological Answer : Quantitative analysis commonly employs GC-MS or HPLC coupled with UV/Vis or evaporative light scattering detection (ELSD). For GC-MS, derivatization may enhance volatility. Internal standards (e.g., n-alkanes) are critical for calibration. Validate methods using spike-and-recovery experiments to ensure accuracy (≥95% recovery) and precision (RSD <5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different experimental models?

  • Methodological Answer : Discrepancies may arise from variations in cell lines, dosage regimes, or solvent systems. To address this:

  • Replicate Studies : Use ≥3 biological replicates and standardized protocols (e.g., ISO guidelines).
  • Meta-Analysis : Pool data from independent studies and apply statistical tools (e.g., random-effects models) to account for heterogeneity.
  • Mechanistic Profiling : Combine in vitro assays (e.g., enzyme inhibition) with in vivo models to contextualize bioactivity .

Q. What experimental design principles should guide ecological impact studies of this compound?

  • Methodological Answer : Ecological assessments require tiered testing:

Acute Toxicity : Use Daphnia magna or zebrafish embryos (OECD Test No. 202/203).

Bioaccumulation : Measure log Kow (octanol-water partition coefficient) and apply quantitative structure-activity relationship (QSAR) models.

Long-Term Effects : Conduct microcosm/mesocosm studies to evaluate biodegradation and trophic transfer.
Include controls for environmental variables (pH, temperature) and validate with reference compounds .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

  • Methodological Answer :

  • Catalysis Screening : Test Lewis acids (e.g., BF3·Et2O) or enzymes (e.g., terpene cyclases) for stereoselective cyclization of precursor molecules.
  • Process Analytics : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates.
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, solvent polarity, catalyst loading) and reduce byproduct formation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values.
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural analogs with activity clusters .

Data Presentation and Reproducibility

Q. How should researchers document methodologies to ensure reproducibility of this compound experiments?

  • Methodological Answer :

  • Detailed Protocols : Specify equipment models, reagent lot numbers, and software versions.
  • Raw Data Archiving : Deposit chromatograms, spectra, and statistical outputs in repositories (e.g., Zenodo).
  • Negative Results Reporting : Include failed experiments to inform troubleshooting (e.g., solvent incompatibility, quenching issues) .

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